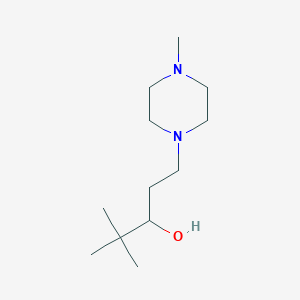
N'-hydroxy-2-oxo-1,3-dihydroindole-5-carboximidamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N’-Hydroxy-2-oxoindoline-5-carboxamidine is a compound that belongs to the oxindole family. Oxindoles are a class of heterocyclic compounds that have a wide range of biological activities and are used in various fields such as medicinal chemistry, organic synthesis, and material science. The unique structure of N’-Hydroxy-2-oxoindoline-5-carboxamidine makes it an interesting subject for scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N’-Hydroxy-2-oxoindoline-5-carboxamidine can be achieved through several synthetic routes. One common method involves the reaction of 2-oxoindoline with hydroxylamine and a suitable carboxamidine precursor under controlled conditions. The reaction typically requires a catalyst and is carried out in an organic solvent at elevated temperatures to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of N’-Hydroxy-2-oxoindoline-5-carboxamidine may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of advanced purification techniques such as crystallization and chromatography ensures the high purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
N’-Hydroxy-2-oxoindoline-5-carboxamidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxoindole derivatives.
Reduction: Reduction reactions can convert the oxoindole moiety to a more reduced form.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted oxindole derivatives, which can have different biological and chemical properties depending on the substituents introduced .
Wissenschaftliche Forschungsanwendungen
N’-Hydroxy-2-oxoindoline-5-carboxamidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound has been studied for its potential as an enzyme inhibitor and its role in various biological pathways.
Medicine: Research has shown that derivatives of this compound exhibit anticancer, antiviral, and antibacterial activities.
Wirkmechanismus
The mechanism of action of N’-Hydroxy-2-oxoindoline-5-carboxamidine involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of biological pathways, which is useful in therapeutic applications such as cancer treatment .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Oxoindoline-3-carboxamidine
- N’-Hydroxy-2-oxoindoline-3-carboxamidine
- 2-Oxoindoline-5-carboxamidine
Uniqueness
N’-Hydroxy-2-oxoindoline-5-carboxamidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it has shown higher potency in certain biological assays and greater stability under various conditions.
Eigenschaften
Molekularformel |
C9H9N3O2 |
|---|---|
Molekulargewicht |
191.19 g/mol |
IUPAC-Name |
N'-hydroxy-2-oxo-1,3-dihydroindole-5-carboximidamide |
InChI |
InChI=1S/C9H9N3O2/c10-9(12-14)5-1-2-7-6(3-5)4-8(13)11-7/h1-3,14H,4H2,(H2,10,12)(H,11,13) |
InChI-Schlüssel |
BJGSQTAALUPTRP-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2=C(C=CC(=C2)C(=NO)N)NC1=O |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[4-(trifluoromethoxy)benzyl]prop-2-en-1-amine](/img/structure/B8367277.png)







![Acetamide, 2-cyano-N-[4-[(trifluoromethyl)sulfinyl]phenyl]-](/img/structure/B8367360.png)



